Cas no 1909324-66-8 (1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)

1-Bromo-4-[1-(4-nitrophenyl)ethoxy]benzene is a brominated aromatic compound featuring both nitro and ethoxy functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the presence of the bromo substituent. The electron-withdrawing nitro group enhances its utility in electrophilic substitution reactions, while the ethoxy linker provides steric and electronic modulation. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
1-bromo-4-1-(4-nitrophenyl)ethoxybenzene structure
1909324-66-8 structure
商品名:1-bromo-4-1-(4-nitrophenyl)ethoxybenzene
CAS番号:1909324-66-8
MF:C14H12BrNO3
メガワット:322.15398311615
MDL:MFCD29034217
CID:5221201
PubChem ID:121521992

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-bromo-4-[1-(4-nitrophenyl)ethoxy]-
    • 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene
    • MDL: MFCD29034217
    • インチ: 1S/C14H12BrNO3/c1-10(19-14-8-4-12(15)5-9-14)11-2-6-13(7-3-11)16(17)18/h2-10H,1H3
    • InChIKey: VVHKDSIQFRKYAZ-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=CC=C(OC(C2=CC=C([N+]([O-])=O)C=C2)C)C=C1

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-227040-0.1g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 95%
0.1g
$152.0 2024-06-20
1PlusChem
1P01ANSJ-1g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 90%
1g
$715.00 2023-12-19
1PlusChem
1P01ANSJ-500mg
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 90%
500mg
$565.00 2023-12-19
1PlusChem
1P01ANSJ-10g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 90%
10g
$2867.00 2023-12-19
Enamine
EN300-227040-2.5g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 95%
2.5g
$1034.0 2024-06-20
Enamine
EN300-227040-1.0g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 95%
1.0g
$528.0 2024-06-20
Enamine
EN300-227040-1g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 90%
1g
$528.0 2023-09-15
Enamine
EN300-227040-10g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 90%
10g
$2269.0 2023-09-15
1PlusChem
1P01ANSJ-50mg
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 90%
50mg
$182.00 2024-06-17
1PlusChem
1P01ANSJ-5g
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene
1909324-66-8 90%
5g
$1953.00 2023-12-19

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 関連文献

1-bromo-4-1-(4-nitrophenyl)ethoxybenzeneに関する追加情報

Introduction to 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene (CAS No. 1909324-66-8)

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene, identified by its CAS number 1909324-66-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of aromatic ethers characterized by a bromine substituent and an ethoxy group attached to a phenyl ring, which is further modified by a nitrophenyl moiety. The unique structural features of 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders.

The< strong>nitrophenyl group in the molecule introduces a region of high reactivity, enabling various functionalization strategies that are crucial for drug development. This reactivity has been leveraged in recent studies to explore the potential of 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene as a precursor for novel therapeutic agents. Researchers have been particularly interested in its ability to undergo selective reduction or coupling reactions, which can lead to the formation of more complex structures with enhanced pharmacological properties.

In the context of contemporary pharmaceutical research, the< strong>bromine substituent on the aromatic ring plays a critical role in modulating the metabolic pathways and binding affinities of derived compounds. The presence of this halogen atom allows for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds. These reactions are particularly valuable in constructing intricate molecular frameworks that mimic natural products and exhibit potent biological activities.

Recent advancements in computational chemistry have also highlighted the importance of 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene as a scaffold for drug discovery. Molecular modeling studies have demonstrated that this compound can serve as a versatile platform for designing molecules with optimized pharmacokinetic profiles. The< strong>ethoxybenzene core provides a stable aromatic backbone, while the nitrophenyl group introduces polar interactions that can enhance binding to biological targets. Such insights have guided the development of novel analogs with improved efficacy and reduced toxicity.

The< strong>CAS number 1909324-66-8 provides a unique identifier for this compound, facilitating its use in academic and industrial research settings. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene in their studies without ambiguity. The compound's structural complexity and reactivity profile have made it a subject of interest in synthetic organic chemistry, where it is often employed as a building block for more complex molecules.

In summary, 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene represents a fascinating example of how structural modifications can influence biological activity and chemical reactivity. Its< strong>bromine,< strong>nitrophenyl, and< strong>ethoxybenzene components collectively contribute to its versatility as an intermediate in pharmaceutical synthesis. As research continues to uncover new applications for this compound, its significance in drug development is likely to grow further, making it an essential tool for chemists and biologists alike.

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